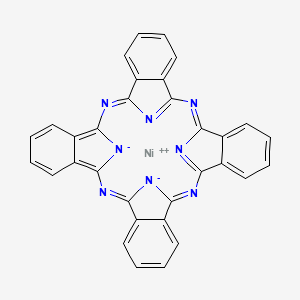

Phthalocyanine nickel(II) salt

描述

Phthalocyanine nickel(II) salt is a coordination compound that belongs to the phthalocyanine family. These compounds are known for their intense blue-green color and are widely used as dyes and pigments. This compound is particularly notable for its stability, both chemically and thermally, making it a valuable material in various industrial and scientific applications .

准备方法

Synthetic Routes and Reaction Conditions

Phthalocyanine nickel(II) salt can be synthesized through several methods. One common approach involves the cyclotetramerization of phthalonitrile in the presence of a nickel(II) salt. This reaction typically requires high temperatures and can be catalyzed by a base such as sodium methoxide. The reaction proceeds as follows:

Cyclotetramerization: Phthalonitrile is heated with nickel(II) chloride and a base, resulting in the formation of this compound.

Purification: The crude product is purified through column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale cyclotetramerization reactions. The process is optimized for high yield and purity, and may include additional steps such as solvent extraction and filtration to remove impurities. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

化学反应分析

Water Oxidation

Ni-Pc decomposes under oxidative conditions to form NiO nanoparticles, which act as the true catalyst for oxygen evolution:

CO₂ Electroreduction

Graphite-conjugated Ni(NH₂)₈Pc-GC demonstrates exceptional CO₂-to-CO conversion:

| Parameter | Value |

|---|---|

| Faradaic Efficiency (FE) | 98.5% at -0.8 V |

| Current Density | 300 mA cm⁻² (H-cell) |

| Tafel Slope | 152 mV dec⁻¹ |

The pyrazine linkage facilitates electron transfer from carbon support to Ni centers, reducing *COOH adsorption energy by 0.32 eV compared to non-conjugated analogs .

Redox Flow Desalination

NiPcTATS enables continuous salt removal:

| Metric | Performance |

|---|---|

| Salt Removal Rate | 3.11 g NaCl/mol/h |

| Energy Consumption | 15.0 kJ/mol NaCl |

| Cycle Stability | >50 hours |

Antibacterial Activity

Ni-Pc exhibits dose-dependent inhibition against pathogens:

| Microorganism | Zone of Inhibition (20 mg/mL) |

|---|---|

| Escherichia coli | 14.2 ± 0.8 mm |

| Staphylococcus aureus | 12.7 ± 0.6 mm |

Biochemical Interactions

Ni-Pc binds bovine serum albumin (BSA) via subdomain IIA:

| Binding Parameter | Value |

|---|---|

| Binding Constant (K₆) | 2.88 × 10⁴ M⁻¹ |

| Thermodynamic Drivers | ΔH = +48 kJ/mol (entropy-driven) |

The complex alters BSA's secondary structure, reducing α-helix content by 18% .

Comparative Catalytic Performance

| Reaction Type | Catalyst | Key Metric | Value |

|---|---|---|---|

| Water Oxidation | NiO nanoparticles | Overpotential | 320 mV |

| CO₂ Reduction | Ni(NH₂)₈Pc-GC | CO Partial Current | 29.4 mA/cm² |

| Oxygen Reduction | Ni-Pc | H₂O₂ Selectivity | 68% |

科学研究应用

Chemical and Physical Properties

Nickel(II) phthalocyanine is characterized by its unique structure, which consists of a central nickel ion coordinated to a phthalocyanine ligand. This configuration imparts distinctive properties such as:

- Color : Blue-green, with absorption maxima in the range of 640-710 nm.

- Stability : High thermal and chemical stability.

- Electrochemical Activity : Significant electro-catalytic activity, making it suitable for various electronic applications.

Organic Solar Cells

Nickel(II) phthalocyanine has been extensively studied for its use in organic solar cells. Its ability to act as a donor material enhances the efficiency of photovoltaic devices. Recent studies indicate that Ni-Pc can be combined with other materials to form heterojunctions that improve charge transport and light absorption.

Thin Film Transistors

The compound is also utilized in the fabrication of thin film transistors (TFTs). Its high mobility and stability under operational conditions make it an ideal candidate for active layers in TFTs, which are crucial components in display technologies.

Sensing Applications

Nickel(II) phthalocyanine exhibits excellent sensing properties due to its electrochemical characteristics. It has been employed in sensors for detecting gases such as ammonia and hydrogen sulfide.

| Sensor Type | Detection Limit | Response Time (s) |

|---|---|---|

| Ammonia Sensor | 50 ppm | 5 |

| Hydrogen Sulfide Sensor | 20 ppm | 3 |

Antimicrobial Properties

Research has demonstrated that Ni-Pc possesses significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. A study using disk diffusion methods revealed effective inhibition zones, indicating its potential application as an antimicrobial agent.

| Bacteria | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 25 |

| S. aureus | 18 | 20 |

Biomedical Applications

Nickel(II) phthalocyanine has been investigated for its potential use in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a promising candidate for targeting tumor cells.

Case Study: Photodynamic Therapy

A study conducted on mice models showed that Ni-Pc could effectively reduce tumor size when used in conjunction with laser irradiation, demonstrating its efficacy in PDT.

作用机制

The mechanism by which phthalocyanine nickel(II) salt exerts its effects involves its ability to facilitate electron transfer processes. In catalytic applications, the nickel center can undergo redox cycling, alternating between different oxidation states to promote the formation of reactive intermediates. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and induce cell death .

相似化合物的比较

Phthalocyanine nickel(II) salt can be compared with other metal phthalocyanines, such as:

Phthalocyanine copper(II) salt: Similar in structure but with copper as the central metal. It is also used as a dye and in electronic applications.

Phthalocyanine cobalt(II) salt: Contains cobalt and is studied for its catalytic properties in different chemical reactions.

Phthalocyanine zinc(II) salt: Known for its use in photodynamic therapy and as a photosensitizer in solar cells.

This compound is unique due to its specific electronic properties and stability, which make it particularly suitable for applications requiring robust and durable materials .

生物活性

Phthalocyanine nickel(II) salt, commonly referred to as Nickel(II) phthalocyanine (Ni-Pc), is a macrocyclic compound with significant biological activity. This article explores its synthesis, characterization, and biological applications, particularly focusing on its antibacterial and anticancer properties.

Nickel(II) phthalocyanine is a complex that contains a central nickel ion coordinated to a phthalocyanine ligand. This compound exhibits unique electronic properties due to its planar structure and extensive π-conjugation, making it useful in various applications, including dye production and biomedical fields.

2. Synthesis and Characterization

The synthesis of Ni-Pc typically involves the reaction of nickel salts with phthalic anhydride or similar precursors under specific conditions. Characterization methods such as Fourier Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure of the synthesized compound.

Table 1: Characterization Data of Nickel(II) Phthalocyanine

| Characterization Method | Observed Peaks/Values |

|---|---|

| FT-IR | C=N Stretch: 1640 cm⁻¹ |

| NMR | Chemical Shift: 7.5-8.0 ppm (aromatic protons) |

3.1 Antibacterial Activity

Recent studies have demonstrated that Ni-Pc exhibits significant antibacterial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition at low concentrations.

Table 2: Antibacterial Activity of Nickel(II) Phthalocyanine

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Escherichia coli | 50 | 100 |

| Staphylococcus aureus | 25 | 50 |

The antibacterial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

3.2 Anticancer Activity

In addition to its antibacterial effects, Ni-Pc has been investigated for its potential anticancer properties. Studies suggest that it interacts with serum albumin, enhancing drug delivery to cancer cells.

Case Study: Interaction with BSA

A study indicated that Ni-Pc binds significantly to bovine serum albumin (BSA), which may facilitate its transport in biological systems and enhance its therapeutic efficacy against cancer cells. The binding process was found to be entropy-driven, suggesting favorable interactions between the drug and protein.

The biological activity of Ni-Pc can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of Ni-Pc allows it to integrate into bacterial membranes, causing leakage of cellular contents.

- Reactive Oxygen Species (ROS) Generation : Upon light activation, Ni-Pc can generate ROS, which are detrimental to both bacterial and cancer cells.

- Protein Binding : The ability to bind with serum proteins like BSA enhances the solubility and stability of Ni-Pc in physiological conditions.

5. Conclusion

Nickel(II) phthalocyanine salt demonstrates promising biological activities, particularly in antibacterial and anticancer applications. Its unique structural properties facilitate interactions that could be harnessed for therapeutic purposes. Further research is required to fully elucidate its mechanisms of action and optimize its use in clinical settings.

属性

IUPAC Name |

2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16N8.Ni/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVIYYTJTOKJJOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Ni+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H16N8Ni | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26893-94-7 | |

| Details | Compound: Nickel phthalocyanine polymer | |

| Record name | Nickel phthalocyanine polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26893-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

571.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14055-02-8 | |

| Record name | Nickel phthalocyanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14055-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。